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Compound of Interest

Compound Name: 2-Acetylpyridine

Cat. No.: B122185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetylpyridine (CAS No. 1122-
62-9), a versatile heterocyclic ketone with significant applications in pharmaceutical and
chemical industries. This document outlines its physicochemical properties, detailed synthesis

protocols, analytical characterization, and its role in drug development, particularly as a scaffold
for potent therapeutic agents.

Core Physicochemical and Spectroscopic Data

2-Acetylpyridine is a colorless to light yellow liquid with a distinct tobacco-like aroma.[1] Its
key properties are summarized in the tables below for easy reference and comparison.

Physicochemical Properties
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Property Value Reference(s)
CAS Number 1122-62-9 [2]
Molecular Formula C7H7NO [2]
Molecular Weight 121.14 g/mol [2]
Appearance Colorless to pale yellow liquid [3]
Melting Point 81to 10 °C [2]
Boiling Point 188 to 189 °C [2]
Density 1.08 g/mL at 25 °C [2]
Flash Point 73 °C [2]

Soluble in water (18.2 g/100g
N @ 25°C), alcohol, and ether.
Solubility ] ) [4]
Slightly soluble in carbon

tetrachloride.

Spectroscopic Data

Spectroscopic Method Key Features Reference(s)
1H NMR Spectra available for review. [3]
13C NMR Spectra available for review. [5]
Mass Spectrometry (MS) Spectra available for review. [3]
Infrared (IR) Spectroscopy Spectra available for review. [3]

Synthesis of 2-Acetylpyridine: Experimental
Protocols

Several synthetic routes to 2-Acetylpyridine have been established. Below are detailed
methodologies for two common and effective preparation methods.

Synthesis via Grighard Reaction from 2-Bromopyridine
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This method involves the acylation of a Grignard reagent formed from 2-bromopyridine.[2]
Experimental Protocol:

o Grignard Reagent Formation: To a flask containing magnesium turnings (1.2 equivalents)
and a crystal of iodine in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add a
solution of 2-bromopyridine (1 equivalent) in dry THF dropwise. The reaction is initiated with
gentle heating and then maintained at reflux for 1-2 hours until the magnesium is consumed.

e Acylation: Cool the freshly prepared Grignard reagent to O °C in an ice bath. Slowly add a
solution of acetyl chloride (1.1 equivalents) in dry THF dropwise, maintaining the temperature
below 5 °C.

o Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2
hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride.

o Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x
volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure. The crude product is then purified by vacuum
distillation to yield pure 2-Acetylpyridine.[6]

Multi-step Synthesis from 2-Picolinic Acid

This route involves the conversion of 2-picolinic acid to its acid chloride, followed by reaction
with a malonic ester and subsequent hydrolysis and decarboxylation.[7][8]

Experimental Protocol:

» Formation of 2-Picolinoyl Chloride: In a round-bottom flask, suspend 2-picolinic acid (1
equivalent) in an inert solvent such as toluene. Add a catalytic amount of N,N-
dimethylformamide (DMF). Heat the mixture to 55-65 °C and add thionyl chloride (1.2
equivalents) dropwise. Reflux the reaction for 2-3 hours until the evolution of gas ceases.
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-
picolinoyl chloride, which can be used directly in the next step.[7][8]
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e Malonic Ester Condensation: In a separate flask, prepare a solution of a suitable dialkyl
malonate (e.g., diethyl malonate, 1.5 equivalents) and a base (e.g., sodium ethoxide, 1.5
equivalents) in an inert solvent like ethanol. Cool the solution to 0 °C and add the crude 2-
picolinoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4-6
hours.

e Hydrolysis and Decarboxylation: Add an aqueous acid solution (e.g., 10% sulfuric acid) to
the reaction mixture and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

o Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g.,
sodium carbonate). Extract the product with an organic solvent, dry the organic layer, and
remove the solvent under reduced pressure. Purify the resulting crude 2-Acetylpyridine by

vacuum distillation.[7][8]

Experimental and Synthetic Workflows

To visualize the laboratory procedures, the following diagrams illustrate the workflows for the
synthesis and analysis of 2-Acetylpyridine.

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Acetylpyridine via Grignard reaction.
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Caption: General workflow for the analysis and characterization of 2-Acetylpyridine.

Role in Drug Development and Proposed
Mechanism of Action

2-Acetylpyridine serves as a crucial building block in the synthesis of various pharmaceutical
compounds.[9] Of particular interest are its thiosemicarbazone derivatives, which have
demonstrated potent antiproliferative and antimalarial activities.[10][11][12]

The primary mechanism of action for 2-acetylpyridine thiosemicarbazones is believed to be
their function as potent iron chelators.[10][11] Iron is an essential cofactor for ribonucleotide
reductase, a key enzyme in the synthesis of DNA. By chelating intracellular iron, these
compounds inhibit the action of ribonucleotide reductase, thereby halting DNA synthesis and
preventing cell proliferation. This makes them promising candidates for anticancer therapies.
[13]

The redox activity of the iron complexes formed by these ligands is also a critical factor in their
biological efficacy.[10][11]
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Caption: Proposed mechanism of action for 2-acetylpyridine thiosemicarbazones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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